molecular formula C8H9ClN2O3 B12350563 Ethyl 3-(chlorocarbonyl)-1-methyl-1H-pyrazole-4-carboxylate CAS No. 81303-66-4

Ethyl 3-(chlorocarbonyl)-1-methyl-1H-pyrazole-4-carboxylate

Cat. No.: B12350563
CAS No.: 81303-66-4
M. Wt: 216.62 g/mol
InChI Key: BSSREUNPEGXYHI-UHFFFAOYSA-N
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Description

Introduction to Ethyl 3-(Chlorocarbonyl)-1-Methyl-1H-Pyrazole-4-Carboxylate

Chemical Identity and Nomenclature

Systematic IUPAC Name and Synonyms

The compound is formally identified by the International Union of Pure and Applied Chemistry (IUPAC) as ethyl 3-carbonochloridoyl-1-methylpyrazole-4-carboxylate . This nomenclature reflects its structural features:

  • A pyrazole ring substituted at the 1-position with a methyl group (-CH₃).
  • A chlorocarbonyl (-COCl) group at the 3-position.
  • An ethyl ester (-COOCH₂CH₃) at the 4-position.

Synonyms and alternative designations include:

  • 1H-Pyrazole-4-carboxylic acid, 3-(chlorocarbonyl)-1-methyl-, ethyl ester
  • CAS Registry Number 81303-66-4
  • PubChem CID 15679495
  • DSSTox Substance ID DTXSID601190165

Table 1 summarizes its key identifiers:

Property Value
IUPAC Name Ethyl 3-carbonochloridoyl-1-methylpyrazole-4-carboxylate
CAS Number 81303-66-4
Molecular Formula C₈H₉ClN₂O₃
Molecular Weight 216.62 g/mol
SMILES CCOC(=O)C1=CN(N=C1C(=O)Cl)C
CAS Registry Number and Regulatory Databases

The compound is globally recognized under the CAS Registry Number 81303-66-4 , assigned by the Chemical Abstracts Service (CAS). It is cataloged in several regulatory and scientific databases:

  • PubChem : Entry CID 15679495 provides structural, physicochemical, and spectroscopic data.
  • DSSTox : Identifier DTXSID601190165 links to toxicological and environmental impact assessments.
  • CAS Common Chemistry : A publicly accessible resource confirming its molecular formula (C₈H₉ClN₂O₃) and mass (216.62 g/mol).

These databases collectively enhance traceability in industrial and academic research, ensuring standardized referencing across disciplines.

Historical Context in Pyrazole Derivative Research

Pyrazole derivatives have been integral to synthetic chemistry since their discovery in the late 19th century. The foundational work of Ludwig Knorr in 1883 established the cyclocondensation of β-diketones with hydrazines as a primary method for pyrazole synthesis. This reaction yielded regioisomeric products, laying the groundwork for subsequent structural diversification.

This compound exemplifies advancements in functional group compatibility within pyrazole chemistry. The chlorocarbonyl group (-COCl) introduces electrophilic reactivity, enabling acylative coupling reactions, while the ethyl ester enhances solubility in organic solvents. Modern synthetic protocols, such as those catalyzed by nano-ZnO or hypervalent iodine reagents, have refined the efficiency of pyrazole derivative synthesis. These innovations underscore the compound’s role in developing pharmaceuticals, agrochemicals, and materials science intermediates.

Properties

CAS No.

81303-66-4

Molecular Formula

C8H9ClN2O3

Molecular Weight

216.62 g/mol

IUPAC Name

ethyl 3-carbonochloridoyl-1-methylpyrazole-4-carboxylate

InChI

InChI=1S/C8H9ClN2O3/c1-3-14-8(13)5-4-11(2)10-6(5)7(9)12/h4H,3H2,1-2H3

InChI Key

BSSREUNPEGXYHI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN(N=C1C(=O)Cl)C

Origin of Product

United States

Preparation Methods

Direct Chlorination of Carboxylic Acids

The 3-carboxy group is converted to chlorocarbonyl using chlorinating agents like thionyl chloride (SOCl₂) or oxalyl chloride. A protocol from ChemicalBook illustrates this:

  • Step : 1H-Pyrazole-4-carboxylic acid is treated with SOCl₂ in ethanol at 0–20°C for 3 hours.
  • Outcome : Ethyl pyrazole-4-carboxylate is obtained in 80% yield after purification.

For the target compound, this method is adapted by starting with 3-carboxy-1-methyl-1H-pyrazole-4-carboxylate. Reaction with SOCl₂ at 0°C selectively converts the 3-carboxy group to chlorocarbonyl while preserving the ethyl ester.

Oxidative Chlorination

Hydrogen peroxide (H₂O₂) and hydrochloric acid (HCl) combinations enable oxidative chlorination, as seen in CN106187894A. In Example 9:

  • Step : 1-Methyl-3-ethyl-5-pyrazole carboxylic acid ethyl ester is treated with 37% HCl and 35% H₂O₂ in dichloroethane.
  • Conditions : 60°C for 6 hours, followed by washing with sodium sulfite and sodium carbonate.
  • Outcome : 4-Chloro derivative is isolated in >90% purity.

Adapting this for chlorocarbonyl formation would require substituting HCl/H₂O₂ with a chlorinating agent like phosphorus pentachloride (PCl₅).

Esterification and Functional Group Compatibility

The ethyl ester at the 4-position is introduced early in the synthesis to avoid interference with subsequent reactions. Esterification via Fischer–Speier method (acid-catalyzed alcoholysis) or Steglich esterification (DCC/DMAP) is common. The patent employs in situ esterification during cyclocondensation, while ChemicalBook uses SOCl₂-mediated esterification.

Critical Considerations :

  • Solvent Choice : Polar solvents (e.g., dichloroethane) improve chlorocarbonyl stability.
  • Temperature Control : Exothermic reactions (e.g., SOCl₂ additions) require cooling to prevent decomposition.

Reaction Optimization and Scalability

Catalytic Enhancements

Nano-ZnO catalysis, as reported by Girish et al., reduces reaction times from hours to minutes. Applying this to pyrazole synthesis could streamline the core assembly step.

Green Chemistry Metrics

The patent emphasizes replacing toxic reagents (e.g., methyl iodide with DMC) and minimizing waste. Lifecycle assessments show a 40% reduction in hazardous byproducts compared to traditional methods.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(chlorocarbonyl)-1-methyl-1H-pyrazole-4-carboxylate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorocarbonyl group can be substituted by nucleophiles such as amines or alcohols.

    Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.

    Reduction: The chlorocarbonyl group can be reduced to a hydroxymethyl group.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as amines or alcohols in the presence of a base.

    Hydrolysis: Acidic or basic conditions to facilitate the breakdown of the ester group.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4).

Major Products

    Nucleophilic Substitution: Substituted pyrazole derivatives.

    Hydrolysis: 3-(chlorocarbonyl)-1-methyl-1H-pyrazole-4-carboxylic acid.

    Reduction: 3-(hydroxymethyl)-1-methyl-1H-pyrazole-4-carboxylate.

Scientific Research Applications

Synthesis of Ethyl 3-(chlorocarbonyl)-1-methyl-1H-pyrazole-4-carboxylate

The synthesis of this compound often involves the reaction of 3-ethyl-5-pyrazole carboxylic acid ethyl ester with chlorinating agents. A notable method employs dimethyl carbonate as a green reagent, which substitutes more toxic materials, thus enhancing safety and reducing environmental impact. The process typically includes:

  • Mixing : Combine 3-ethyl-5-pyrazole carboxylic acid ethyl ester with dimethyl carbonate.
  • Chlorination : Introduce hydrochloric acid and hydrogen peroxide to facilitate the chlorination process.
  • Purification : The resultant product is purified through washing with sodium sulfite and sodium carbonate solutions, followed by drying with anhydrous sodium sulfate .

Biological Activities

This compound has shown promise in various biological applications, particularly in agriculture and pharmaceuticals.

Antifungal Activity

Research indicates that derivatives of this compound possess antifungal properties effective against pathogens such as Pyricularia oryzae, Rhizoctonia solani, and Botrytis cinerea. These findings suggest potential applications in crop protection and disease management in agriculture .

Synthesis of Bioactive Compounds

This compound serves as a precursor for synthesizing other bioactive molecules. For instance, it can be transformed into more complex structures that exhibit enhanced biological activities, making it valuable in drug development .

Practical Applications

The practical applications of this compound are diverse:

  • Agricultural Chemicals : Its derivatives are utilized as fungicides and herbicides, contributing to sustainable agricultural practices.
  • Pharmaceuticals : The compound's ability to serve as a building block for more complex pharmaceuticals highlights its significance in medicinal chemistry.
Parameter Details
Synthesis Method Reaction with dimethyl carbonate and chlorinating agents
Key Reactants 3-Ethyl-5-pyrazole carboxylic acid ethyl ester, hydrochloric acid, hydrogen peroxide
Biological Activities Antifungal against Pyricularia oryzae, Rhizoctonia solani, Botrytis cinerea
Applications Agricultural fungicides, pharmaceutical intermediates
Environmental Impact Uses green reagents to minimize toxicity and enhance safety

Case Study 1: Antifungal Efficacy

A study conducted on the antifungal properties of derivatives derived from this compound demonstrated significant inhibition of fungal growth in vitro. The results indicated a promising avenue for developing new agricultural fungicides that are both effective and environmentally friendly .

Case Study 2: Synthesis of Bioactive Derivatives

Another research effort focused on the synthesis of bioactive derivatives from this compound. The derivatives exhibited enhanced pharmacological activities, showcasing the compound's versatility as a precursor in medicinal chemistry applications .

Mechanism of Action

The mechanism of action of Ethyl 3-(chlorocarbonyl)-1-methyl-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets. The chlorocarbonyl group can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the formation of covalent bonds, altering the function of the target molecule. The ester group can also undergo hydrolysis, releasing the active pyrazole derivative.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physical and Chemical Properties

The substituent at the pyrazole 3-position critically influences physical properties and reactivity. Key analogs and their characteristics are summarized below:

Table 1: Comparative Data for Pyrazole-4-carboxylate Derivatives
Compound Name Substituent (Position 3) Molecular Weight (g/mol) Melting Point (°C) Key Reactivity/Applications
Ethyl 3-(chlorocarbonyl)-1-methyl-1H-pyrazole-4-carboxylate Chlorocarbonyl Not reported Not reported High electrophilicity; versatile intermediate
Ethyl 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylate (DFMMP) Difluoromethyl 204.17 62 Fungicide intermediate (Bixafen®); regioselective synthesis via FARs
Ethyl 3-(bromomethyl)-1-methyl-1H-pyrazole-4-carboxylate Bromomethyl 362.36 (MS) 72–74 Bromine as a leaving group; precursor for substitutions
Ethyl 1-methyl-1H-pyrazole-4-carboxylate None 154.17 Not reported Base compound for derivatization
Ethyl 3-ethoxy-1-phenyl-1H-pyrazole-4-carboxylate Ethoxy 260.29 Not reported Electron-donating substituent; reduced electrophilicity
Key Observations:
  • Electrophilicity : The chlorocarbonyl group enhances electrophilicity at the carbonyl carbon compared to ethoxy or methyl substituents, facilitating reactions with nucleophiles (e.g., amines, alcohols). Bromomethyl derivatives exhibit similar reactivity but with bromine’s superior leaving-group ability .
  • Thermal Stability: Higher melting points in bromomethyl (72–74°C) and difluoromethyl (62°C) derivatives suggest stronger intermolecular interactions (e.g., halogen bonding, dipole-dipole) compared to non-halogenated analogs .
  • Synthetic Routes: DFMMP is synthesized regioselectively using Fluoroalkyl Amino Reagents (FARs) like TFEDMA . Bromomethyl analogs employ N-bromosuccinimide (NBS) under radical conditions . Ethoxy derivatives are synthesized via nucleophilic substitution of halogenated precursors .

Reactivity Trends and Functionalization Potential

  • Chlorocarbonyl Group : Reacts readily with amines to form amides or with alcohols to yield esters. Its high electrophilicity may necessitate careful handling to avoid hydrolysis .
  • Difluoromethyl Group : Imparts metabolic stability and lipophilicity, critical for agrochemicals .
  • Bromomethyl Group : Facilitates Suzuki couplings or nucleophilic substitutions, enabling diverse structural modifications .

Biological Activity

Ethyl 3-(chlorocarbonyl)-1-methyl-1H-pyrazole-4-carboxylate is a pyrazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound features a unique structure characterized by a chlorocarbonyl group and an ethyl ester functionality, which contributes to its reactivity and potential therapeutic applications.

  • Molecular Formula : C₈H₉ClN₂O₃
  • Molecular Weight : 188.61 g/mol
  • Structure : The compound includes a five-membered pyrazole ring with two nitrogen atoms, enhancing its biological activity through various interactions with biological targets.

Biological Activities

Research indicates that this compound exhibits a range of biological activities, including:

  • Antimicrobial Activity : Similar pyrazole derivatives have shown effectiveness against various bacterial strains, suggesting potential applications in treating infections.
  • Anti-inflammatory Properties : The compound may inhibit inflammatory pathways, which is critical in conditions such as arthritis and other inflammatory diseases .
  • Anticancer Potential : Studies indicate that pyrazole derivatives can influence cancer cell proliferation, making them candidates for further development as anticancer agents .

The biological activity of this compound is largely attributed to its ability to interact with specific enzymes and receptors. The chlorocarbonyl group can form covalent bonds with nucleophilic sites in proteins, modulating their activity and potentially leading to therapeutic effects. For instance, molecular docking studies suggest that this compound can bind to targets involved in inflammatory processes and cancer progression .

Structure-Activity Relationship (SAR)

The structure of this compound plays a crucial role in its biological activity. Variations in substituents on the pyrazole ring can significantly affect the potency and selectivity of the compound. For example, substituents that enhance lipophilicity may improve bioavailability and efficacy .

Comparative Analysis with Related Compounds

The following table summarizes some related pyrazole derivatives and their unique aspects:

Compound NameStructure FeaturesUnique Aspects
Ethyl 3-(trifluoromethyl)-1H-pyrazole-4-carboxylateContains trifluoromethyl groupEnhanced lipophilicity and potential bioactivity
Ethyl 3-(difluoromethyl)-1H-pyrazole-4-carboxylateContains difluoromethyl groupSimilar reactivity but different electronic effects
Ethyl 5-methyl-1H-pyrazole-4-carboxylateMethyl substitution at position 5Variation in biological activity due to methyl group

Case Studies

Several studies have explored the biological effects of pyrazole derivatives similar to this compound:

  • Antimicrobial Activity Study : A series of pyrazole derivatives were evaluated for their antibacterial properties against E. coli and S. aureus. Results indicated that compounds with halogen substitutions exhibited enhanced antimicrobial activity compared to their non-halogenated counterparts .
  • Anti-inflammatory Research : A study focused on the anti-inflammatory effects of various pyrazole derivatives demonstrated significant inhibition of COX enzymes, suggesting potential use in treating inflammatory diseases .
  • Anticancer Evaluation : In vitro assays showed that certain pyrazole derivatives could inhibit cancer cell lines, indicating their potential as anticancer agents. The presence of electron-withdrawing groups was found to correlate with increased potency against specific cancer types .

Q & A

Q. What are the common synthetic routes for Ethyl 3-(chlorocarbonyl)-1-methyl-1H-pyrazole-4-carboxylate, and how can reaction conditions be optimized?

Methodological Answer: The compound is typically synthesized via cyclocondensation or nucleophilic substitution. For example:

  • Cyclocondensation : Reactants like ethyl acetoacetate, DMF-DMA, and substituted hydrazines are refluxed in polar aprotic solvents (e.g., acetonitrile) with a base (e.g., K₂CO₃) to form the pyrazole core .
  • Chlorocarbonyl Introduction : Post-cyclization, chlorocarbonyl groups can be introduced via reactions with phosgene derivatives or chlorinating agents under anhydrous conditions.
    Optimization strategies include:
  • Solvent Selection : Acetonitrile or DMF improves solubility and reaction rates .
  • Catalysis : DMAP (4-dimethylaminopyridine) accelerates acetylation reactions, reducing side products .
  • Temperature Control : Reflux (80–100°C) ensures complete conversion, while slow cooling aids crystallization .

Q. What spectroscopic and crystallographic methods are recommended for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR identifies substituent patterns (e.g., methyl groups at δ ~3.8 ppm, ester carbonyls at δ ~160–170 ppm). NOESY and HMBC correlations resolve regiochemical ambiguities .
  • X-ray Crystallography : SHELXL refines crystal structures, with hydrogen-bonding patterns (C–H⋯O) stabilizing packing . Bond lengths (e.g., C=O ~1.21 Å) validate electronic effects .
  • Mass Spectrometry : HRMS confirms molecular weight (e.g., [M+H]+ at m/z 247.05) and fragmentation pathways .

Q. What safety protocols are critical when handling this compound?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Gloves, goggles, and lab coats prevent skin/eye contact. Use fume hoods to avoid inhalation .
  • Waste Management : Halogenated byproducts require segregation and disposal via certified hazardous waste services .

Advanced Research Questions

Q. How can researchers address contradictions between spectroscopic data and crystallographic results in structural determination?

Methodological Answer: Discrepancies may arise from dynamic effects (e.g., tautomerism in solution vs. static crystal structures):

  • Dynamic NMR : Variable-temperature ¹H NMR detects equilibria (e.g., keto-enol tautomers) .
  • Computational Modeling : DFT calculations (B3LYP/6-311+G(d,p)) compare optimized geometries with X-ray data .
  • Twinned Data Refinement : SHELXL handles twinning or disorder in crystals, improving accuracy .

Q. What strategies enable selective functionalization of the pyrazole ring?

Methodological Answer:

  • Electrophilic Substitution : Bromination with NBS/benzoyl peroxide introduces halogens at the 5-position (yield: 48%) .
  • Azide Incorporation : Azido(trimethyl)silane and TFA in CH₂Cl₂ at 50°C yield 3-azido derivatives (51–88% yield) .
  • Cross-Coupling : Suzuki-Miyaura reactions with Pd catalysts functionalize the 3-position .

Q. How can derivatization enhance the compound’s biological activity?

Methodological Answer:

  • Amide/Esters : Hydrolysis of the ethyl ester to carboxylic acid improves solubility for antimicrobial assays .
  • Triazole Hybrids : Click chemistry with alkynes generates triazole-pyrazole hybrids for antiproliferative testing (e.g., IC₅₀ <10 µM) .
  • Fluorinated Analogs : Trifluoromethyl groups increase metabolic stability and bioavailability .

Q. What intermolecular interactions dictate crystal packing, and how do they affect material properties?

Methodological Answer:

  • Hydrogen Bonding : C–H⋯O interactions (2.7–3.0 Å) form 1D chains, while π-π stacking (3.5 Å) stabilizes layered structures .
  • Graph Set Analysis : Etter’s notation (e.g., C(6) motifs) classifies H-bond networks, predicting solubility and melting points .

Q. What mechanistic insights explain product distribution in acetylation reactions?

Methodological Answer:

  • Solvent Polarity : DMF favors N-acetylation (yield: 95%), while chloroform promotes diacetylation .
  • Catalytic Effects : DMAP shifts selectivity toward kinetically controlled monoacetylated products .
  • Kinetic vs. Thermodynamic Control : Prolonged reflux increases triacetylated derivatives via equilibration .

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